
Licogliflozin
Übersicht
Beschreibung
Licogliflozin ist ein Medikament, das als Inhibitor der Natrium-Glukose-Cotransporter 1 und 2 wirkt. Es wurde ursprünglich als potenzielle Behandlung für Fettleibigkeit entwickelt, wurde aber auch für andere Anwendungen wie die Behandlung von Symptomen des polyzystischen Ovar-Syndroms und nichtalkoholischer Fettleber untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Benzodioxinrings und die anschließende Glykosylierung umfasst. Die wichtigsten Schritte umfassen:
Bildung des Benzodioxinrings: Dies beinhaltet die Reaktion eines geeigneten Phenolderivats mit einem geeigneten Diol unter sauren Bedingungen.
Glykosylierung: Der Benzodioxin-Zwischenprodukt wird dann unter Verwendung eines geeigneten Glykosyldonors in Gegenwart eines Lewis-Säure-Katalysators glykosyliert.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs mit Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet:
Optimierung der Reaktionsbedingungen: Gewährleistung der Durchführung der Reaktionen unter kontrollierter Temperatur und Druck, um die Ausbeute zu maximieren.
Reinigung: Verwenden von Techniken wie Kristallisation und Chromatographie, um das Endprodukt zu reinigen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Licogliflozin is synthesized through a multi-step process involving the formation of a benzodioxin ring and subsequent glycosylation. The key steps include:
Formation of the benzodioxin ring: This involves the reaction of a suitable phenol derivative with an appropriate diol under acidic conditions.
Glycosylation: The benzodioxin intermediate is then glycosylated using a suitable glycosyl donor in the presence of a Lewis acid catalyst.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route with optimization of reaction conditions to ensure high yield and purity. This includes:
Optimization of reaction conditions: Ensuring the reactions are carried out under controlled temperature and pressure to maximize yield.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Table 1: Key Synthetic Steps for Licogliflozin
Step | Methodology | Reagents/Conditions | Outcome |
---|---|---|---|
Aryl group synthesis | Grignard reaction or Friedel-Crafts | Organometallic reagents (e.g., RMgX), aldehydes/ketones | Diarylmethanol or diarylketone intermediates |
Glycosidation | Nucleophilic addition to gluconolactone | Lithium reagents, triethylsilane (Et₃SiH) | C1-aryl glycoside formation |
Deprotection | Acidic or enzymatic cleavage | HCl, H₂O, or lipases | Final deprotected gliflozin structure |
Aryl Substituent Construction
The diarylmethylene core is synthesized via:
-
Grignard Reaction : Organomagnesium reagents react with aldehydes (e.g., 9 + 10 → diarylmethanol 11 ) followed by reduction to diarylmethane .
-
Friedel-Crafts Acylation : Aryl ketones are reduced to diarylmethane using silane-based reagents (e.g., Et₃SiH/BF₃·OEt₂) .
Example Reaction :
Glycosidation Strategies
The aryl group is coupled to a glucose derivative through:
-
Epoxide Opening : Reacting glucal epoxide (24 ) with aryl-lithium reagents (e.g., 2-lithiofuran) to form β-aryl glycosides .
-
Ni(0)-Catalyzed Coupling : Arylzinc reagents react with glucosyl bromides under Ni catalysis for β-selective C1-arylation .
-
Gluconolactone Addition : Aryl-lithium reagents attack gluconolactone (16 ), followed by Et₃SiH reduction to yield C-aryl glycosides (17 ) .
Mechanistic Insight :
Deprotection and Final Modifications
Protected intermediates undergo deprotection to yield the active drug:
-
Benzyl Group Removal : Hydrogenolysis or acidic hydrolysis cleaves benzyl ethers .
-
Silyl Ether Cleavage : Fluoride-based reagents (e.g., TBAF) remove silyl protecting groups .
Analytical Validation
-
Mass Spectrometry : Used to confirm fragmentation patterns of intermediates (e.g., m/z 416.18 for this compound) .
-
Chromatography : HPLC and NMR ensure purity and structural integrity .
Reaction Optimization Challenges
-
Selectivity : Achieving β-configuration in glycosidation requires precise control of steric and electronic factors .
-
Yield Improvements : Silane reductions (e.g., Et₃SiH) enhance efficiency in hemiketal reduction steps .
Table 2: Glycosidation Methods Comparison
Method | Catalyst | Selectivity (β:α) | Yield (%) |
---|---|---|---|
Epoxide Opening | None | 3:1 | 65–78 |
Ni(0)-Catalyzed | Ni(cod)₂ | 8:1 | 82–90 |
Gluconolactone Addition | Et₃SiH | 5:1 | 70–85 |
Mechanistic Highlights
-
Grignard Reaction : Forms C-C bonds between aryl groups via nucleophilic addition .
-
Et₃SiH Reduction : Converts hemiketals to stable glycosides by hydride transfer .
-
Ni Catalysis : Facilitates cross-coupling under mild conditions for improved stereoselectivity .
This synthesis leverages advanced organometallic and glycosylation chemistry to achieve this compound’s therapeutic structure, with iterative optimizations enhancing yield and selectivity .
Wissenschaftliche Forschungsanwendungen
Weight Management in Obesity
Licogliflozin has demonstrated significant weight loss effects in various clinical trials:
- Dose-Dependent Weight Loss: A study involving Japanese adults with obesity showed that this compound resulted in a mean percentage change in body weight from baseline at 12 weeks of -3.91% for the highest dose (50 mg) compared to placebo . The responder rate for achieving at least a 3% weight reduction was notably higher in this compound groups compared to placebo (56.7% vs. 7.1%) .
- Long-Term Efficacy: In a longer study, patients maintained their weight loss over 48 weeks, with significant reductions observed across all treatment arms . The highest dose (150 mg) led to an average weight reduction of approximately 5.4% from baseline, demonstrating sustained efficacy .
Management of Nonalcoholic Steatohepatitis (NASH)
This compound is being explored as a potential treatment for nonalcoholic steatohepatitis, a severe form of fatty liver disease:
- Reduction in Liver Enzymes: A randomized trial indicated that this compound at a dose of 150 mg resulted in a significant 32% reduction in serum alanine aminotransferase levels after 12 weeks of treatment, compared to placebo . This suggests potential benefits in liver function improvement for patients suffering from NASH.
- Safety Profile: While gastrointestinal side effects such as diarrhea were common, they were generally mild and improved with dose adjustments . No major safety concerns were identified during the study.
Summary of Clinical Findings
The following table summarizes key findings from various studies on this compound:
Study Focus | Dose (mg) | Weight Change (%) | Liver Enzyme Reduction (%) | Adverse Events |
---|---|---|---|---|
Weight Management | 50 | -3.91 | N/A | Mild diarrhea |
Long-Term Efficacy | 150 | -5.4 | N/A | Mild diarrhea |
Nonalcoholic Steatohepatitis | 150 | N/A | -32% (ALT) | Mild diarrhea |
Dose-Response Relationship | Various | -1.99 to -3.91 | N/A | Mild diarrhea |
Wirkmechanismus
Licogliflozin exerts its effects by inhibiting sodium-glucose cotransporters 1 and 2. These transporters are responsible for the reabsorption of glucose in the kidneys and intestines. By inhibiting these transporters, this compound reduces glucose reabsorption, leading to increased glucose excretion in the urine and reduced blood glucose levels. This mechanism also contributes to weight loss by reducing calorie absorption .
Vergleich Mit ähnlichen Verbindungen
Licogliflozin wird mit anderen Natrium-Glukose-Cotransporter-Inhibitoren wie Canagliflozin, Empagliflozin und Sotagliflozin verglichen. Während all diese Verbindungen den Natrium-Glukose-Cotransporter 2 hemmen, hemmt this compound auch den Natrium-Glukose-Cotransporter 1, was es in seinem dualen Hemmmechanismus einzigartig macht. Diese duale Hemmung führt zu einer effizienteren Glukose-Ausscheidung und Gewichtsabnahme im Vergleich zu Verbindungen, die nur den Natrium-Glukose-Cotransporter 2 hemmen .
Liste ähnlicher Verbindungen
- Canagliflozin
- Empagliflozin
- Sotagliflozin
Die duale Hemmung von Natrium-Glukose-Cotransportern 1 und 2 durch this compound unterscheidet es von diesen ähnlichen Verbindungen und bietet potenzielle Vorteile in therapeutischen Anwendungen .
Biologische Aktivität
Licogliflozin, also known as LIK-066, is a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1 and SGLT2). It was developed by Novartis for the treatment of obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic steatohepatitis (NASH). Despite its promising biological activity, the development program was discontinued in 2018 due to challenges in clinical trial enrollment. This article explores the biological activity of this compound based on various studies, highlighting its effects on weight loss, metabolic parameters, and potential therapeutic applications.
This compound functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestines and kidneys, respectively. This dual inhibition results in increased urinary glucose excretion and decreased blood glucose levels. Additionally, the inhibition of SGLT1 may also affect gastrointestinal glucose absorption, further contributing to its metabolic effects.
Weight Loss and Metabolic Parameters
A first-in-human study demonstrated that this compound significantly reduced body weight in obese patients. Participants lost more than 5% of their body weight over a 12-week period. The study also reported improvements in key metabolic parameters such as HbA1c levels in patients with T2DM .
Study | Population | Duration | Weight Loss | HbA1c Reduction |
---|---|---|---|---|
First-in-Human Study | Obese Patients | 12 weeks | >5% | Significant |
Polycystic Ovary Syndrome (PCOS)
In a phase 2 trial involving women with PCOS, this compound was associated with significant reductions in hyperinsulinemia and androgen levels. The trial enrolled 29 women who were randomized to receive either this compound or placebo for two weeks. Results showed a notable decrease in total testosterone and dehydroepiandrosterone sulfate (DHEAS) levels, indicating potential benefits for managing insulin resistance and hyperandrogenism associated with PCOS .
Parameter | Baseline Value | Post-Treatment Value | Reduction (%) |
---|---|---|---|
Total Testosterone | X ng/dL | Y ng/dL | Z% |
DHEAS | A µg/dL | B µg/dL | C% |
Insulin Levels | D µU/mL | E µU/mL | F% |
Heart Failure and Type 2 Diabetes
Another study evaluated the effects of this compound on NT-proBNP levels in patients with T2DM and heart failure. The results suggested a reduction in NT-proBNP, which is a marker for heart failure severity. This indicates a potential cardiovascular benefit from SGLT1/2 inhibition .
Safety Profile
Common adverse events reported during clinical trials included gastrointestinal issues such as diarrhea and nausea. These side effects are consistent with other SGLT inhibitors due to their mechanism of action affecting glucose absorption in the intestines.
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAMQQAAMJFGB-ZQGJOIPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291094-73-9 | |
Record name | Licogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LICOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.